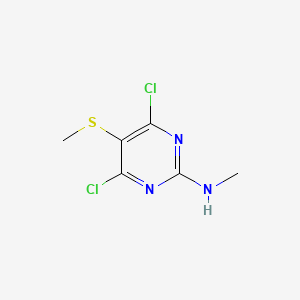

4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine

Description

Historical Development of Substituted Pyrimidine Chemistry

Pyrimidine chemistry originated in the early 19th century with Brugnatelli’s isolation of alloxan from uric acid oxidation, marking the first documented pyrimidine derivative. The 20th century witnessed systematic efforts to functionalize the pyrimidine core, driven by the discovery of nucleic acid bases. Fischer’s 1884 synthesis of barbituric acid established foundational methods for introducing substituents via condensation reactions between urea and malonic acid derivatives. By the mid-20th century, Kambe’s work demonstrated the utility of ethyl cyanoacetate as a precursor for 2-thioxo-tetrahydropyrimidines, while Briel’s enaminonitrile cyclization provided routes to pyrimidinethiones. These advances laid the groundwork for modern strategies to install halogen and sulfur-containing groups, critical for modulating electronic and steric properties.

A pivotal shift occurred with Grath’s development of 1,3-diaminopropane-based syntheses, enabling the incorporation of methyl and aryl groups at specific positions. This methodology directly influenced later approaches to N-methylation and sulfanyl group introduction, as seen in the synthesis of 4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine.

Significance in Modern Chemical Research

Contemporary research prioritizes pyrimidines for their role in structure–activity relationship (SAR) studies, particularly in kinase inhibitor development. The compound’s chlorine atoms enhance electrophilicity at C4 and C6, facilitating nucleophilic aromatic substitutions, while the methylsulfanyl group at C5 modulates electron density through its +M effect. These features enable precise regiochemical control in cross-coupling reactions and cyclocondensations.

Recent innovations, such as the deconstruction–reconstruction strategy, leverage pyrimidinium intermediates to convert 4,6-dichloro derivatives into azoles or pyridines. For example, treatment with pyrrolidine and acetyltrimethylsilane transforms the pyrimidine core into substituted pyridines, formally replacing a nitrogen atom with carbon—a critical tactic for bioisosteric modifications in drug design.

Table 1: Key Synthetic Routes to Halogenated Methylsulfanyl Pyrimidines

Current Research Landscape for Halogenated Methylsulfanyl Pyrimidines

The integration of halogen and sulfur functionalities has unlocked new reactivity manifolds. Kobayashi’s lithiation-aroylation protocol for 4-chloropyrimidines exemplifies this trend: treating 4,6-dichloro-2-(methylsulfanyl)pyrimidine with LDA generates a C5-lithiated species, which reacts with N-methoxy-N-methylbenzamides to yield ketones subsequently cyclized into thieno[2,3-d]pyrimidines. This one-pot sequence underscores the compound’s utility as a linchpin for fused heterocycle synthesis.

Electrophilic chlorination remains a cornerstone strategy. The compound’s dichloro configuration permits sequential displacement—C4 chlorine reacts preferentially in SNAr reactions due to decreased steric hindrance, while C6 chlorine retains reactivity for later functionalization. Computational studies attribute this selectivity to the electron-withdrawing effects of the adjacent methylsulfanyl group, which polarizes the C4-Cl bond more strongly than C6-Cl.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular weight | 224.11 g/mol | PubChem computation | |

| SMILES | CNC1=NC(=C(C(=N1)Cl)SC)Cl | OEChem 2.3 | |

| XLogP3 | 2.4 | PubChem prediction | |

| Hydrogen bond donors | 1 | PubChem analysis |

Emerging applications exploit the methylsulfanyl group’s redox activity. Under oxidative conditions, it converts to sulfoxide or sulfone derivatives, altering solubility and hydrogen-bonding capacity—a property leveraged in prodrug design. Additionally, the sulfur atom coordinates transition metals, enabling catalytic applications. For instance, palladium complexes of this compound facilitate Suzuki-Miyaura couplings in aqueous media, circumventing traditional phosphine ligands.

Properties

IUPAC Name |

4,6-dichloro-N-methyl-5-methylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3S/c1-9-6-10-4(7)3(12-2)5(8)11-6/h1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBYFAHJCYQXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=N1)Cl)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine typically involves the chlorination of a pyrimidine precursor followed by methylation and thiolation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The thiolation step can be achieved using reagents like sodium methanethiolate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. 4,6-Dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine has been studied for its potential as an antibacterial agent. In vitro studies have shown that similar pyrimidine compounds can inhibit the growth of various bacterial strains, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have been evaluated for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Studies have reported IC50 values indicating effective suppression of COX-2 activity, making these compounds candidates for anti-inflammatory drug development .

Antiviral Potential

The antiviral activity of pyrimidine derivatives has also been explored. Some studies suggest that these compounds can interfere with viral replication mechanisms, potentially offering new avenues for antiviral therapies against various viral infections .

Agricultural Applications

Pesticide Development

this compound has been identified as a candidate for developing new pesticides. Its chemical structure suggests potential efficacy against agricultural pests. Research on related compounds indicates that they can effectively target specific pests while minimizing harm to beneficial organisms .

Vector Control

In the context of public health, this compound may contribute to vector control strategies aimed at diseases transmitted by insects. Its effectiveness against vectors like mosquitoes could be pivotal in managing diseases such as malaria and dengue fever .

Chemical Research Applications

Chemical Synthesis

The compound serves as a valuable intermediate in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways .

Structure-Activity Relationship Studies

The study of structure-activity relationships (SAR) involving this compound provides insights into how modifications to its structure can influence biological activity. This knowledge is crucial for designing more potent derivatives with targeted therapeutic effects .

Case Studies

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Utility

Substituent Effects on Reactivity: The methylamino group at position 2 in the target compound enhances nucleophilic substitution reactions with amines, enabling the formation of 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones when reacted with primary amines . In contrast, 4,6-dichloro-2-(methylsulfanyl)pyrimidine lacks the amino group, limiting its utility to sulfur-based coupling reactions (e.g., formation of aryl-sulfanyl ethanones) . The methylsulfanyl group at position 5 in the target compound stabilizes the pyrimidine ring via electron donation, whereas the cyano group in 2-[(2,6-dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile introduces polarity, enhancing solubility in polar solvents .

Synthetic Pathways :

- The target compound undergoes sequential chlorination and amination during synthesis, whereas derivatives like 2-[(2,6-dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile require multi-step functionalization, including benzylation and cyanation .

Research Findings and Practical Implications

- Heterocyclic Synthesis: The target compound’s reaction with triethylamine in DMF facilitates the synthesis of [1,4]oxathiino[2,3-d]pyrimidines, which are structurally related to antiviral agents .

- Comparative Stability: Derivatives with methylsulfanyl groups exhibit greater thermal stability than those with hydroxyl or cyano groups, as evidenced by their handling requirements in SDS documentation .

Biological Activity

4,6-Dichloro-N-methyl-5-(methylsulfanyl)-2-pyrimidinamine is a chemical compound with potential biological activities that warrant thorough investigation. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions based on diverse research findings.

- Molecular Formula : C₇H₈Cl₂N₄S

- Molecular Weight : 224.11 g/mol

- Structure : The compound features a pyrimidinamine core with dichloro and methylsulfanyl substitutions, which are crucial for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The MIC values indicate the concentration at which the compound effectively inhibits microbial growth:

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Variable |

| Candida albicans | Variable |

This data suggests that the compound is particularly potent against Pseudomonas aeruginosa and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human cell lines (HaCat and Balb/c 3T3) revealed that the compound has promising safety profiles with low cytotoxic effects at therapeutic concentrations. This is crucial for its potential application in clinical settings .

Molecular Interactions

Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD.

Key Findings:

- The compound forms multiple hydrogen bonds with amino acids SER1084, ASP437, and GLY459 within the active site of DNA gyrase.

- Binding energies comparable to ciprofloxacin suggest that this compound could serve as a viable alternative or adjunct in antibiotic therapy .

Case Studies

- Study on Antifungal Activity : In a comparative study of various pyrimidine derivatives, this compound showed superior antifungal activity against Candida species compared to standard antifungal agents .

- Antibacterial Efficacy : A study demonstrated that this compound not only inhibited bacterial growth but also showed selective action against Gram-positive and some Gram-negative microorganisms, highlighting its broad-spectrum potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.